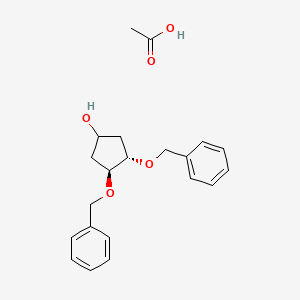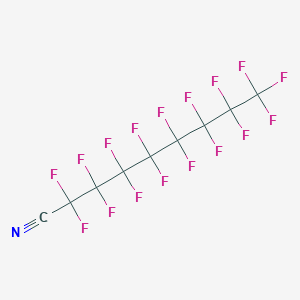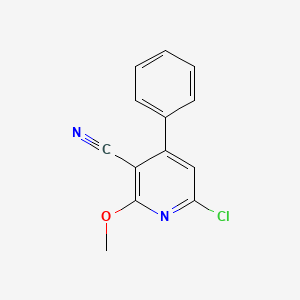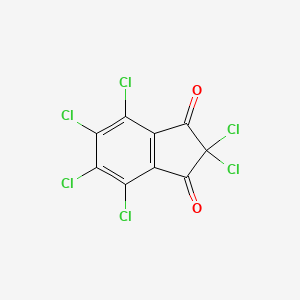
2,2,4,5,6,7-Hexachloro-1H-indene-1,3(2H)-dione
Descripción general
Descripción
2,2,4,5,6,7-Hexachloro-1H-indene-1,3(2H)-dione, commonly known as HCID, is a chemical compound that has gained significant attention in the field of scientific research. HCID is a potent inhibitor of the enzyme glyceraldehyde 3-phosphate dehydrogenase (GAPDH), which plays a crucial role in glycolysis.
Mecanismo De Acción
HCID exerts its biological effects by inhibiting the enzyme 2,2,4,5,6,7-Hexachloro-1H-indene-1,3(2H)-dione, which is involved in glycolysis. 2,2,4,5,6,7-Hexachloro-1H-indene-1,3(2H)-dione is a key enzyme in the glycolytic pathway, which converts glucose to pyruvate, producing ATP in the process. HCID binds to the active site of 2,2,4,5,6,7-Hexachloro-1H-indene-1,3(2H)-dione, preventing the enzyme from catalyzing the oxidation of glyceraldehyde 3-phosphate to 1,3-bisphosphoglycerate. This inhibition of 2,2,4,5,6,7-Hexachloro-1H-indene-1,3(2H)-dione leads to a decrease in ATP production, which ultimately results in cell death.
Efectos Bioquímicos Y Fisiológicos
HCID has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. HCID-induced apoptosis is accompanied by the activation of caspases, which are proteases that cleave specific substrates, leading to cell death. Moreover, HCID has been found to inhibit the aggregation of amyloid beta peptides, which are implicated in Alzheimer's disease. This inhibition of amyloid beta aggregation is thought to be due to the ability of HCID to bind to the beta-sheet structure of the peptide, preventing its aggregation. HCID has also been found to have antiviral activity by inhibiting the replication of viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HCID is a potent inhibitor of 2,2,4,5,6,7-Hexachloro-1H-indene-1,3(2H)-dione, making it an attractive target for drug development. However, the use of HCID in lab experiments has some limitations. HCID is a toxic compound that requires careful handling. Moreover, HCID is not selective for 2,2,4,5,6,7-Hexachloro-1H-indene-1,3(2H)-dione and can inhibit other enzymes, leading to off-target effects. Therefore, the use of HCID in lab experiments requires careful optimization of the concentration and exposure time to minimize toxicity and off-target effects.
Direcciones Futuras
For HCID research include the development of more selective 2,2,4,5,6,7-Hexachloro-1H-indene-1,3(2H)-dione inhibitors, the optimization of HCID dosing and administration, and the evaluation of HCID in clinical trials. Moreover, the use of HCID in combination with other drugs or therapies may enhance its therapeutic efficacy.
Aplicaciones Científicas De Investigación
HCID has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. HCID has been found to exhibit potent antitumor activity by inducing apoptosis in cancer cells. Moreover, HCID has been shown to have neuroprotective effects by inhibiting the aggregation of amyloid beta peptides, which are implicated in Alzheimer's disease. HCID has also been found to have antiviral activity against HIV-1, herpes simplex virus, and influenza virus.
Propiedades
IUPAC Name |
2,2,4,5,6,7-hexachloroindene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9Cl6O2/c10-3-1-2(4(11)6(13)5(3)12)8(17)9(14,15)7(1)16 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHXJYUKJVLCRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)C(C2=O)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9Cl6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4,5,6,7-Hexachloro-1H-indene-1,3(2H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzaldehyde, 4-[bis(2-ethylhexyl)amino]-](/img/structure/B3286226.png)
![3-(4-amino-5-p-tolyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propan-1-ol](/img/structure/B3286233.png)
![Benzoic acid, 4-[(1E)-2-nitroethenyl]-](/img/structure/B3286234.png)
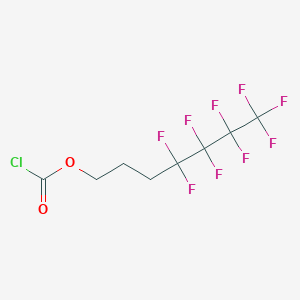
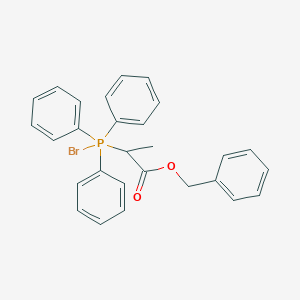
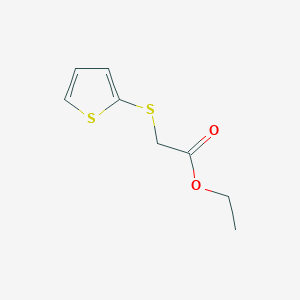
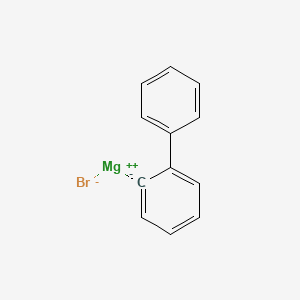
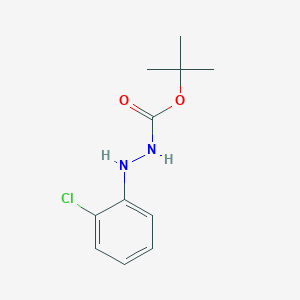
![2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethan-1-amine](/img/structure/B3286282.png)
![(1r,6s)-Bicyclo[4.1.0]heptan-2-one](/img/structure/B3286287.png)
